molecular formula C6H15NO2S B1524418 2-Ethylbutane-1-sulfonamide CAS No. 1249347-69-0

2-Ethylbutane-1-sulfonamide

Cat. No. B1524418
CAS RN: 1249347-69-0
M. Wt: 165.26 g/mol
InChI Key: BKPPIZXANPOMMS-UHFFFAOYSA-N
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Description

2-Ethylbutane-1-sulfonamide is an organic sulfonamide compound . It is used in various fields of research. The IUPAC name for this compound is 2-ethyl-1-butanesulfonamide .


Synthesis Analysis

The synthesis of sulfonamides like 2-Ethylbutane-1-sulfonamide typically involves the coupling of thiols and amines . This strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .


Molecular Structure Analysis

The molecular structure of 2-Ethylbutane-1-sulfonamide consists of a butane chain with an ethyl group at the second carbon and a sulfonamide group at the first carbon . The molecular weight of this compound is 165.26 .


Physical And Chemical Properties Analysis

2-Ethylbutane-1-sulfonamide is a powder at room temperature .

Scientific Research Applications

Synthesis of Organosulfur Compounds

2-Ethylbutane-1-sulfonamide: serves as a precursor in the synthesis of a wide range of organosulfur compounds. Its structural flexibility allows for the creation of diverse derivatives, which are pivotal in developing pharmaceuticals, agrochemicals, and other sulfur-containing materials .

Alkyl Transfer Reagents

In chemical synthesis, 2-Ethylbutane-1-sulfonamide can act as an alkyl transfer reagent. This application is particularly valuable in the production of acids, alcohols, and phenols, where the transfer of alkyl groups is a critical step .

Polymer Synthesis

The compound’s reactivity under elevated temperatures makes it a candidate for initiating polymerization reactions. It can decompose to form intermediates that are useful in creating poly(oxothiazene) polymers and thionylphosphazene monomers .

Antibacterial Applications

Sulfonamides, including 2-Ethylbutane-1-sulfonamide , have been studied for their antibacterial properties. They are used in treating bacterial infections in both humans and animals by inhibiting the growth and multiplication of bacteria .

Anti-Inflammatory Properties

Research has indicated that sulfonamides can exhibit anti-inflammatory effects. This makes 2-Ethylbutane-1-sulfonamide a potential candidate for the treatment of inflammatory diseases, although its specific role and efficacy need further investigation .

Environmental Toxicity Studies

The environmental impact of sulfonamides is an area of active research2-Ethylbutane-1-sulfonamide may be involved in studies to understand the biodegradability and potential ecological risks posed by sulfonamides .

Chiral Synthesis Template

Due to its stereogenic sulfur center, 2-Ethylbutane-1-sulfonamide can be used as a chiral template in asymmetric syntheses. This application is significant in the pharmaceutical industry, where the creation of chiral molecules is essential .

Drug Candidate Synthesis

As a versatile organosulfur compound, 2-Ethylbutane-1-sulfonamide can be utilized in the synthesis of drug candidates, particularly those targeting conditions related to sulfur metabolism or those requiring a sulfur-containing pharmacophore .

Safety And Hazards

The safety information for 2-Ethylbutane-1-sulfonamide includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

2-ethylbutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPPIZXANPOMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbutane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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